3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3-fluoro-4-methylphenyl)-1-methyl-1H-pyrazole-4-carboxamide 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3-fluoro-4-methylphenyl)-1-methyl-1H-pyrazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 1185151-85-2
VCID: VC6797344
InChI: InChI=1S/C22H23ClFN5O3S/c1-15-6-7-17(13-20(15)24)25-21(30)19-14-27(2)26-22(19)33(31,32)29-10-8-28(9-11-29)18-5-3-4-16(23)12-18/h3-7,12-14H,8-11H2,1-2H3,(H,25,30)
SMILES: CC1=C(C=C(C=C1)NC(=O)C2=CN(N=C2S(=O)(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl)C)F
Molecular Formula: C22H23ClFN5O3S
Molecular Weight: 491.97

3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3-fluoro-4-methylphenyl)-1-methyl-1H-pyrazole-4-carboxamide

CAS No.: 1185151-85-2

Cat. No.: VC6797344

Molecular Formula: C22H23ClFN5O3S

Molecular Weight: 491.97

* For research use only. Not for human or veterinary use.

3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3-fluoro-4-methylphenyl)-1-methyl-1H-pyrazole-4-carboxamide - 1185151-85-2

Specification

CAS No. 1185151-85-2
Molecular Formula C22H23ClFN5O3S
Molecular Weight 491.97
IUPAC Name 3-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-N-(3-fluoro-4-methylphenyl)-1-methylpyrazole-4-carboxamide
Standard InChI InChI=1S/C22H23ClFN5O3S/c1-15-6-7-17(13-20(15)24)25-21(30)19-14-27(2)26-22(19)33(31,32)29-10-8-28(9-11-29)18-5-3-4-16(23)12-18/h3-7,12-14H,8-11H2,1-2H3,(H,25,30)
Standard InChI Key WFYSIZALUHWDFU-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)NC(=O)C2=CN(N=C2S(=O)(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl)C)F

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound belongs to the class of sulfonamide-linked pyrazole-carboxamide derivatives, characterized by the molecular formula C₂₂H₂₃ClFN₅O₃S and a molecular weight of 491.97 g/mol . Its IUPAC name, 3-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-N-(4-fluoro-3-methylphenyl)-1-methylpyrazole-4-carboxamide, delineates its core structure:

  • A 1-methylpyrazole-4-carboxamide backbone.

  • A sulfonyl bridge connecting the pyrazole ring to a 4-(3-chlorophenyl)piperazine moiety.

  • An N-(4-fluoro-3-methylphenyl) substituent at the carboxamide position .

Table 1: Key Identifiers

PropertyValueSource
CAS No.1189470-34-5
Molecular FormulaC₂₂H₂₃ClFN₅O₃S
Molecular Weight491.97 g/mol
SMILESCC1=C(C=CC(=C1)NC(=O)C2=CN(N=C2S(=O)(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl)C)F
PubChem CID49663471

Synthesis and Optimization

Synthetic Pathways

The synthesis involves a multistep strategy to assemble the pyrazole core, sulfonyl linkage, and aromatic substituents:

  • Pyrazole Formation: Cyclocondensation of hydrazine derivatives with β-ketoesters yields the 1-methylpyrazole scaffold.

  • Sulfonylation: Reaction with sulfonyl chlorides introduces the sulfonyl group at position 3 of the pyrazole ring.

  • Piperazine Coupling: The 4-(3-chlorophenyl)piperazine moiety is attached via nucleophilic substitution at the sulfonyl group .

  • Carboxamide Functionalization: Amide coupling between the pyrazole-4-carboxylic acid and 4-fluoro-3-methylaniline completes the structure .

Critical challenges include optimizing reaction conditions (e.g., temperature, catalysts) to enhance yields and purity. For instance, the sulfonylation step requires anhydrous conditions to prevent hydrolysis.

Physicochemical Properties

Solubility and Lipophilicity

While solubility data remain unreported, computational models predict moderate lipophilicity (logP ≈ 3.33) due to the aromatic and heterocyclic components . The sulfonyl group enhances polarity, potentially improving aqueous solubility compared to non-sulfonylated analogs.

Table 2: Predicted Physicochemical Parameters

ParameterValueSource
logP3.33
Hydrogen Bond Acceptors8
Polar Surface Area74.75 Ų

Mechanistic Insights and Biological Relevance

Putative Targets

The compound’s sulfonamide and pyrazole moieties suggest interactions with enzymatic targets such as:

  • Kinases: Sulfonamides often bind ATP pockets via hydrogen bonding.

  • G Protein-Coupled Receptors (GPCRs): Piperazine derivatives exhibit affinity for serotonin (5-HT) and dopamine receptors .

  • Carbonic Anhydrases: Sulfonamides are known inhibitors of these enzymes.

The 3-chlorophenyl and 4-fluoro-3-methylphenyl groups may enhance blood-brain barrier permeability, indicating potential central nervous system (CNS) applications .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR: Peaks corresponding to the methyl groups (δ 1.2–1.5 ppm), aromatic protons (δ 6.8–7.4 ppm), and piperazine protons (δ 2.8–3.2 ppm).

  • ¹³C NMR: Signals for the sulfonyl sulfur (δ 110–115 ppm) and carboxamide carbonyl (δ 165–170 ppm).

Infrared (IR) Spectroscopy

Strong absorptions at 1350 cm⁻¹ and 1160 cm⁻¹ confirm the sulfonyl group, while the carboxamide C=O stretch appears near 1680 cm⁻¹.

Future Research Directions

Pharmacological Profiling

  • Target Screening: High-throughput assays against kinase and GPCR libraries.

  • ADMET Studies: Evaluating absorption, distribution, metabolism, excretion, and toxicity.

Structural Modifications

  • Introducing electron-withdrawing groups on the phenyl rings to modulate reactivity.

  • Replacing the piperazine moiety with other heterocycles (e.g., morpholine) to alter target selectivity .

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